

Chemical and physical properties of glutathionylcobalamin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Glutathionylcobalamin**

Cat. No.: **B146606**

[Get Quote](#)

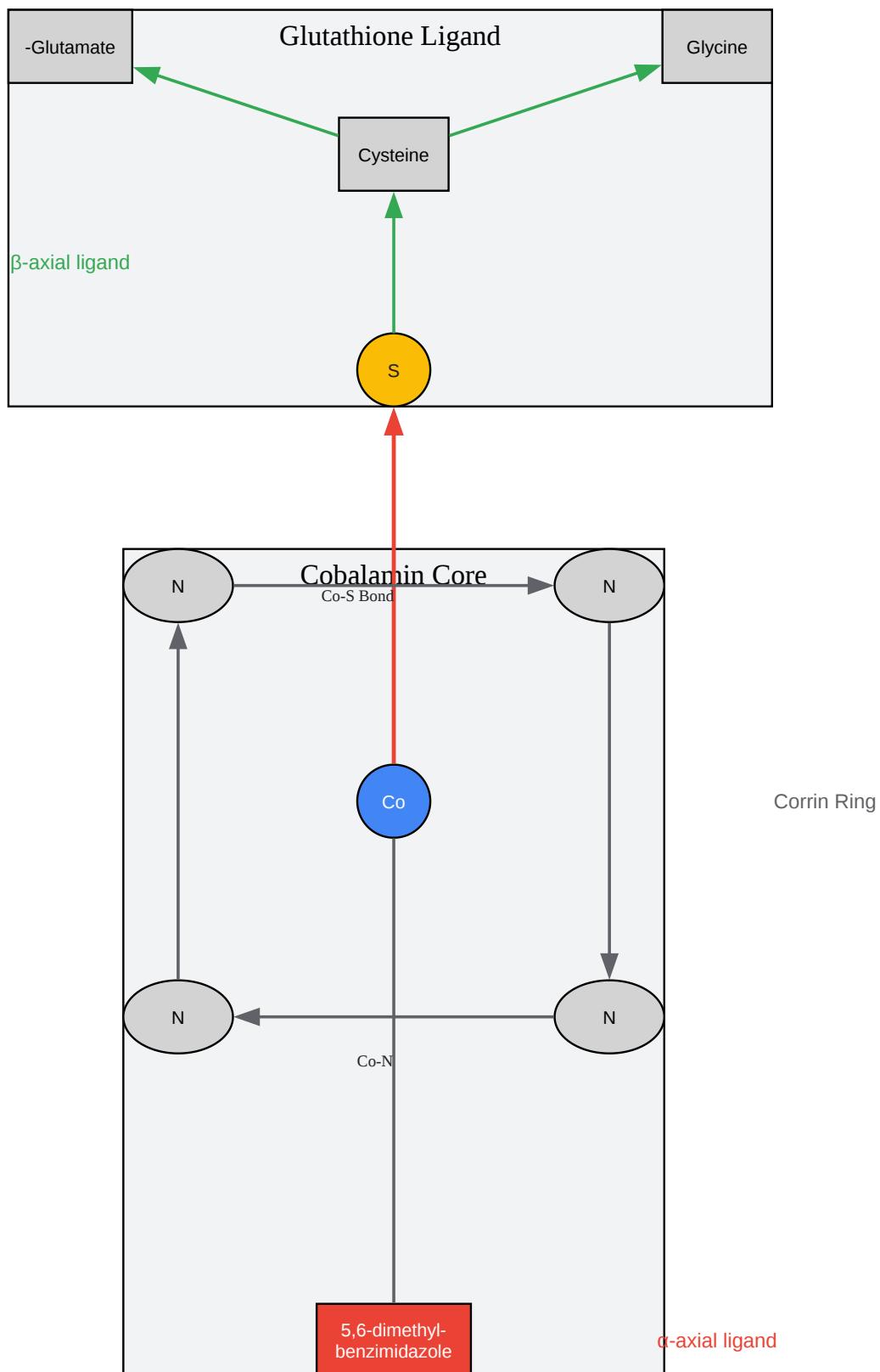
Introduction

Glutathionylcobalamin (GSCbl) is a naturally occurring cobalamin derivative that plays a pivotal role in the intracellular metabolism of vitamin B12.[1][2][3][4][5] It is formed by the coordination of the tripeptide glutathione (GSH) to the cobalt atom of the cobalamin macrocycle.[6][7][8] This guide provides a comprehensive overview of the chemical and physical properties of GSCbl, its synthesis, characterization, and biological significance, with a focus on its unique stability and role as a key intermediate in the formation of the active coenzymes, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[1][2][3][4][9] This document is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and nutrition who are interested in the intricate world of cobalamin chemistry and metabolism.

The Significance of Glutathionylcobalamin: More Than Just an Intermediate

While often described as an intermediate, the unique properties of GSCbl suggest a more nuanced role in cellular homeostasis. The formation of GSCbl from aquacobalamin (H_2OCbl^+) and glutathione is a rapid and essentially irreversible process within the cell.[10] This reaction effectively sequesters free cobalamin, preventing its non-specific binding to other cellular components and protecting the corrin ring from oxidative damage.[2][11][12] The remarkable stability of the Co-S bond in GSCbl, compared to other thiolatocobalamins like cysteinylcobalamin, is a key feature that dictates its biological fate.[1][2][11]

Molecular Structure and Bonding


The definitive structure of GSCbl was elucidated through X-ray crystallography, revealing that the glutathione ligand coordinates to the cobalt center via the sulfur atom of the cysteine residue.[6][7][9][13] This Co-S bond is a defining feature of GSCbl and distinguishes it from the Co-C bonded active coenzyme forms of vitamin B12.[14][15]

Key Structural Features

The crystal structure of GSCbl provides several key insights into its properties:

- Coordination Geometry: The cobalt atom is in a hexacoordinate state, with the four equatorial positions occupied by the nitrogen atoms of the corrin ring. The lower (α) axial position is occupied by the nitrogen atom of the 5,6-dimethylbenzimidazole (DMB) moiety, and the upper (β) axial position is where the glutathione ligand binds through its sulfur atom. [9]
- Corrin Ring Conformation: GSCbl exhibits the largest corrin fold angle ever reported for a cobalamin structure, at 24.7° .[6][7][9][13] This significant distortion of the macrocycle is directed towards the glutathione ligand.[6][7][9][13]
- Glutathione Conformation: The glutathione ligand itself is not rigid and has been modeled in two primary conformations, each with distinct hydrogen bonding interactions.[6][7][9][13]

The following diagram illustrates the chemical structure of **glutathionylcobalamin**.

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Glutathionylcobalamin**.

Bonding Parameters

Spectroscopic and crystallographic studies have provided precise measurements of the key bond lengths in GSCbl, which are crucial for understanding its reactivity and stability.

Bond	Bond Length (Å)	Method	Reference
Co-S	2.295(1)	X-ray Crystallography	[9][13]
Co-S	2.280(5)	EXAFS	[6][7][9]
Co-N (axial DMB)	2.074(3)	X-ray Crystallography	[9][13]
Co-N (axial DMB)	2.15(3)	EXAFS	[6][7][9]
Co-N (equatorial)	Insensitive to axial ligand	X-ray Crystallography	[9]

The Co-S bond length in GSCbl is comparable to that in other thiolatocobalamins.[6][7][9]

Computational studies using density functional theory (DFT) have further illuminated the nature of the Co-S bond, revealing striking similarities in electronic structure and the extent of orbital mixing when compared to the Co-C bond in methylcobalamin.[14][15]

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of GSCbl is essential for its handling, analysis, and application in research and development.

General Properties

Property	Value	Comments
Appearance	Deep-red colored crystalline rods	[9][13]
Molecular Formula	$C_{72}H_{100}CoN_{18}O_{19}P$	Calculated based on the structure of cobalamin and glutathione.
Molecular Weight	1662.6 g/mol	Calculated.
Solubility	Soluble in water.	GSCbl is typically synthesized and handled in aqueous solutions.[8][9]

Spectroscopic Profile

Spectroscopic techniques are indispensable for the identification and characterization of GSCbl.

- UV-Visible Spectroscopy: GSCbl exhibits a characteristic UV-Vis spectrum that distinguishes it from other cobalamins. The reaction of aquacobalamin with glutathione results in a purple compound with distinct absorption maxima.[9]

Wavelength (nm)	Reference
287	[9]
337	[9]
374	[9]
434	[9]
536	[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and ^{13}C NMR have been instrumental in confirming the structure of GSCbl in solution.[8] The largest chemical shifts upon complexation of glutathione with cobalamin are observed for the α and β positions of

the cysteine residue, providing strong evidence for the coordination of the sulfur atom to the cobalt.[8]

- Other Spectroscopic Techniques: Circular dichroism, magnetic circular dichroism, and resonance Raman spectroscopies have been employed to probe the electronic structure of GSCbl in detail.[14][15]

Stability

A defining characteristic of GSCbl is its enhanced stability compared to other thiolatocobalamins, such as cysteinylcobalamin.[1][2][11] This stability is attributed to the structure of the glutathione tripeptide. Studies with dipeptide analogs have shown that the γ -glutamyl moiety is crucial for this stability.[1][2] The formation of GSCbl is rapid, with a half-life of approximately 2.8 seconds at physiological glutathione concentrations.[10]

Synthesis and Experimental Protocols

The synthesis of GSCbl is typically achieved through the direct reaction of a cobalamin(III) species, such as hydroxocobalamin or aquacobalamin, with reduced glutathione.[8]

Workflow for Synthesis and Crystallization of Glutathionylcobalamin

Caption: Workflow for the synthesis and crystallization of GSCbl.

Detailed Protocol for GSCbl Synthesis and Crystallization

This protocol is adapted from established methods for the synthesis and crystallization of GSCbl for structural studies.[9][13]

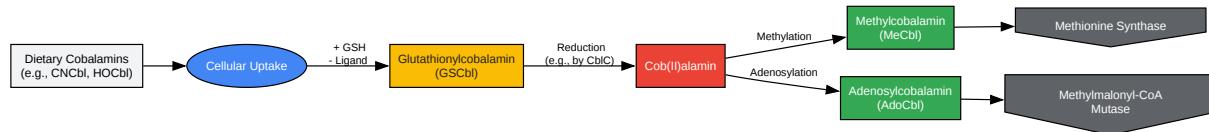
Materials:

- Hydroxocobalamin hydrochloride (HOCbl·HCl)
- Reduced glutathione (GSH)
- Cesium chloride (CsCl)

- Highly purified water (Milli-Q or equivalent)
- Paratone oil
- Nylon loops for crystal mounting
- Liquid nitrogen

Procedure:

- Preparation of Stock Solutions:
 - Prepare a concentrated solution of $\text{HOCl}\cdot\text{HCl}$ in water (e.g., 72 mM).
 - Prepare a concentrated solution of GSH in water (e.g., 1.37 M).
- Reaction Mixture:
 - In a clean glass vial, combine the $\text{HOCl}\cdot\text{HCl}$ and GSH solutions to achieve a final molar ratio of approximately 1:1.9 (HOCl:GSH).
 - Add CsCl to the mixture; the optimal concentration may need to be determined empirically.
- Crystallization:
 - Incubate the reaction mixture at 4°C.
 - Crystals of GSCl , appearing as long, thin, deep-red rods, should form within 72 hours to one week.
- Crystal Harvesting and Preparation for X-ray Diffraction:
 - Carefully transfer the GSCl crystals into paratone oil to prevent dehydration and remove residual synthesis mixture.
 - Mount a single, high-quality crystal in a thin nylon loop.
 - Flash-cool the mounted crystal in liquid nitrogen.


- Data Collection:
 - The cooled crystal is now ready for X-ray diffraction analysis. Data collection is often performed at a synchrotron source to obtain high-resolution data.[9]

Biological Role and Significance

GSCbl is not merely a transient species but a crucial player in the intricate pathway of vitamin B12 metabolism. It is considered a key precursor to the biologically active forms of cobalamin, adenosylcobalamin and methylcobalamin.[1][2][3][4][9]

The Central Role of GSCbl in Cobalamin Processing

The intracellular processing of dietary cobalamins involves the removal of the upper axial ligand to generate cob(II)alamin, which is the substrate for the synthesis of the active coenzymes.[9] Glutathione plays a key role in this process, leading to the formation of GSCbl. [9]

[Click to download full resolution via product page](#)

Caption: The role of GSCbl in intracellular cobalamin metabolism.

Enzymatic Processing of GSCbl

The conversion of GSCbl to cob(II)alamin is an enzymatic process. The trafficking chaperone bCblC has been shown to catalyze the elimination of the glutathione ligand from GSCbl, a process termed deglutathionylation.[16] This reaction utilizes a molecule of reduced glutathione to displace the coordinated glutathione, producing cob(II)alamin and glutathione disulfide.[16]

Conclusion

Glutathionylcobalamin is a fascinating and biologically significant molecule that lies at the crossroads of vitamin B12 and glutathione metabolism. Its unique structural features, particularly the stable Co-S bond and the highly distorted corrin ring, impart chemical properties that are finely tuned for its role as a key intermediate in the synthesis of the active cobalamin coenzymes. The detailed understanding of its chemical and physical properties, as outlined in this guide, is fundamental for ongoing research into the complexities of vitamin B12 biochemistry and for the development of novel therapeutic strategies targeting cobalamin-related metabolic pathways.

References

- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-ray crystal structure of **glutathionylcobalamin** revealed. *Inorganic Chemistry*, 49(21), 9921–9927. [\[Link\]](#)
- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-ray Crystal Structure of **Glutathionylcobalamin** Revealed. *PMC*, 2964671. [\[Link\]](#)
- Kozlowski, P. M., Kumar, M., & Lodowski, P. (2011). Spectroscopic and computational studies of **glutathionylcobalamin**: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12. *Inorganic Chemistry*, 50(18), 8864–8873. [\[Link\]](#)
- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-Ray Crystal Structure of **Glutathionylcobalamin** Revealed. *ACS Figshare*. [\[Link\]](#)
- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-ray crystal structure of **glutathionylcobalamin** revealed. *PubMed*, 20839818. [\[Link\]](#)
- Pezacka, E. H., & Jacobsen, D. W. (1990). Glutathione-dependent one-electron transfer reactions catalyzed by a B12 trafficking protein. *Journal of Biological Chemistry*, 285(51), 40399–40407. [\[Link\]](#)
- Chai, Y., Wu, X., & Finke, R. G. (2001). Synthesis, characterization, solution stability, and X-ray crystal structure of the thiolatocobalamin gamma-glutamylcysteinylcobalamin, a dipeptide analogue of **glutathionylcobalamin**. *Inorganic Chemistry*, 40(12), 2686–2692. [\[Link\]](#)
- Brown, K. L., & Zou, X. (1993). Heteronuclear nuclear magnetic resonance studies of cobalt corrinoids. 15. The structure of **glutathionylcobalamin**. *Biochemistry*, 32(33), 8421–8428. [\[Link\]](#)
- Chai, Y., Wu, X., & Finke, R. G. (2001). Synthesis, Characterization, Solution Stability, and X-ray Crystal Structure of the Thiolatocobalamin γ -Glutamylcysteinylcobalamin, a Dipeptide Analogue of **Glutathionylcobalamin**. *Inorganic Chemistry*, 40(12), 2686–2692. [\[Link\]](#)
- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-ray crystal structure of **glutathionylcobalamin** revealed. *OmicsDI*, S-EPMC2964671. [\[Link\]](#)
- Kozlowski, P. M., Kumar, M., & Lodowski, P. (2011). Spectroscopic and Computational Studies of **Glutathionylcobalamin**: Nature of Co–S Bonding and Comparison to Co–C

Bonding in Coenzyme B12. *Inorganic Chemistry*, 50(18), 8864–8873. [Link]

- Pezacka, E. H., Green, R., & Jacobsen, D. W. (1990). **Glutathionylcobalamin** as an intermediate in the formation of cobalamin coenzymes.
- Koutmos, M., & Banerjee, R. (2010). A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins. PMC, 2823438. [Link]
- Chai, Y., Wu, X., & Finke, R. G. (2001). Synthesis, Characterization, Solution Stability, and X-ray Crystal Structure of the Thiolatocobalamin γ -Glutamylcysteinylcobalamin, a Dipeptide Analogue of **Glutathionylcobalamin**: Insights into the Enhanced Co–S Bond Stability of the Natural Product **Glutathionylcobalamin**.
- Xia, L., Cregan, A. G., Berben, L. A., & Brasch, N. E. (2004). Studies on the Formation of **Glutathionylcobalamin**: Any Free Intracellular Aquacobalamin Is Likely to Be Rapidly and Irreversibly. The Brasch Group. [Link]
- Eisenberg, A. S., Likhtina, I. V., Znamenskiy, V. S., & Birke, R. L. (2012). Electronic Spectroscopy and Computational Studies of Glutathionylco(III)balamin. *The Journal of Physical Chemistry A*, 116(25), 6851–6869. [Link]
- Pezacka, E. H., Green, R., & Jacobsen, D. W. (1990). **Glutathionylcobalamin** as an intermediate in the formation of cobalamin coenzymes. PubMed, 2141150. [Link]
- Jacobsen, D. W., & Torshin, I. Y. (2003). A simple, convenient method to synthesize cobalamins: synthesis of homocysteinylcobalamin, N-acetylcysteinylcobalamin, 2-N-acetyl-amino-2-carbomethoxyethanethiolatocobalamin, sulfitocobalamin and nitrocobalamin. PubMed, 12694883. [Link]
- Wolak, M., & Stochel, G. (2012). UV–Vis spectra recorded during the first (a) and the second (b) steps of titration of GSCbl by hypochlorite at pH 7.2, 25 °C.
- Eisenberg, A. S., Likhtina, I. V., Znamenskiy, V. S., & Birke, R. L. (2012). Electronic Spectroscopy and Computational Studies of Glutathionylco(III)balamin.
- Banerjee, R. (2013). Redox-linked Coordination Chemistry Directs Vitamin B12 Trafficking. PMC, 3888502. [Link]
- McCaddon, A., & Regland, B. (2007). Cobalamin in inflammation III — **glutathionylcobalamin** and methylcobalamin/adenosylcobalamin coenzymes: the sword in the stone? How cobalamin may directly regulate the nitric oxide synthases. PMC, 2072922. [Link]
- Prakash, J., & Kodanko, J. J. (2012). Synthesis, characterization, and glutathionylation of cobalamin model complexes $[\text{Co}(\text{N4PyCO}_2\text{Me})\text{Cl}]\text{Cl}_2$ and $[\text{Co}(\text{Bn-CDPy3})\text{Cl}]\text{Cl}_2$. PubMed, 22348464. [Link]
- McCaddon, A., & Regland, B. (2007).
- Sajan, A., & Birke, R. L. (2012). The Reductive Cleavage Mechanism and Complex Stability of Glutathionyl-Cobalamin in Acidic Media.

- Koutmos, M., & Banerjee, R. (2014). Processing of **glutathionylcobalamin** by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism. PubMed, 24388001. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, characterization, solution stability, and X-ray crystal structure of the thiolatocobalamin gamma-glutamylcysteinylcobalamin, a dipeptide analogue of glutathionylcobalamin: insights into the enhanced Co-S bond stability of the natural product glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Glutathionylcobalamin as an intermediate in the formation of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Spin Trapping of Thiy Radical during the Complexation and Reduction of Cobalamin with Glutathione and Dithiothriitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - The X-Ray Crystal Structure of Glutathionylcobalamin Revealed - Inorganic Chemistry - Figshare [acs.figshare.com]
- 7. The X-ray crystal structure of glutathionylcobalamin revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteronuclear nuclear magnetic resonance studies of cobalt corrinoids. 15. The structure of glutathionylcobalamin: a 1H and 13C two-dimensional nuclear magnetic resonance study at 600 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The X-ray Crystal Structure of Glutathionylcobalamin Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brasch-group.com [brasch-group.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 13. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/ja06220a001) [pubs.acs.org]
- 14. Spectroscopic and computational studies of glutathionylcobalamin: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16220a001/)]
- 15. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/ja06220a002) [pubs.acs.org]
- 16. Processing of glutathionylcobalamin by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16220a002/)]
- To cite this document: BenchChem. [Chemical and physical properties of glutathionylcobalamin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146606#chemical-and-physical-properties-of-glutathionylcobalamin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com